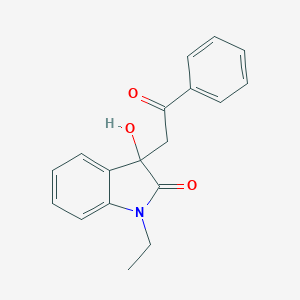![molecular formula C15H11BrN2OS2 B307770 (5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307770.png)
(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazolone derivative that has shown promising results in the treatment of various diseases and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of various kinases, including EGFR, VEGFR, and PDGFR, which are involved in cancer cell proliferation and angiogenesis. It has also been shown to inhibit the activity of COX-2, which is involved in inflammation, and bacterial DNA gyrase, which is involved in bacterial replication.
Biochemical and physiological effects:
(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and inhibit bacterial growth. It has also been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one in lab experiments include its high potency and specificity, its ability to inhibit multiple targets, and its potential for use in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for the research of (5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one. These include further studies on its mechanism of action, its potential use in combination therapy with other drugs, and its potential use in medical imaging. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop more effective and targeted derivatives.
Méthodes De Synthèse
The synthesis of (5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one involves the condensation of 4-bromoaniline with 2-(5-methylthiophen-2-yl)acetaldehyde followed by the cyclization of the resulting intermediate with Lawesson's reagent. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. It has also been studied for its potential use as a diagnostic tool in medical imaging.
Propriétés
Nom du produit |
(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C15H11BrN2OS2 |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H11BrN2OS2/c1-9-2-7-12(20-9)8-13-14(19)18-15(21-13)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18,19)/b13-8- |
Clé InChI |
GHMWIEYPOZYIOW-JYRVWZFOSA-N |
SMILES isomérique |
CC1=CC=C(S1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
SMILES |
CC1=CC=C(S1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
SMILES canonique |
CC1=CC=C(S1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Butyryl-6-(3-chlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307687.png)

![6-(3-Bromophenyl)-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307689.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2,4-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307690.png)
![5-(4-Methoxy-1-naphthyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307694.png)
![3-(Ethylthio)-6-(3-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307695.png)

![3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307699.png)
![3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307702.png)
![2-Bromo-4-chloro-6-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307703.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307704.png)
![2-Ethoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307706.png)
![7-Acetyl-3-(allylsulfanyl)-6-[5-(4-bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307707.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-bromo-4-chlorophenyl acetate](/img/structure/B307708.png)